6-Bromopyridine-2-carbaldehyde
Overview
Description
6-Bromopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an aldehyde group is attached to the 2nd position. This compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Mechanism of Action
Target of Action
6-Bromopyridine-2-carbaldehyde is a pyridine derivative that is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts . It is also used in the synthesis of meso-substituted trans-A2B2-porphyrin .
Mode of Action
For instance, it is used in the study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .
Biochemical Pathways
Given its use as a building block in supramolecular chemistry and as a ligand for transition metal catalysts, it can be inferred that it may play a role in various chemical reactions and processes .
Result of Action
Its use in the synthesis of various compounds suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored under inert gas at a temperature between 2-8°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromopyridine-2-carbaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 2-pyridinecarboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 6-Bromopyridine-2-carboxylic acid.
Reduction: 6-Bromopyridine-2-methanol.
Coupling: Biaryl compounds.
Scientific Research Applications
6-Bromopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and ligands for metal catalysts.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopyridine-6-carboxaldehyde
- 6-Bromo-2-formylpyridine
- 6-Bromopicolinaldehyde
Uniqueness
6-Bromopyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
6-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHFNGMCPMOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373691 | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34160-40-2 | |
Record name | 6-Bromo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-Bromopyridine-2-carbaldehyde in material science?
A1: this compound serves as a valuable building block in supramolecular chemistry []. Its structure allows for the creation of larger, organized assemblies due to its ability to participate in intermolecular interactions such as hydrogen bonding and halogen bonding.
Q2: How do the intermolecular interactions in crystalline this compound compare to its isolated form?
A2: Research suggests that the intermolecular interactions in the crystalline form of this compound, primarily weak interactions like H…N, H…O, H…H, H…Br, and Br…Br, do not significantly alter the intramolecular vibrational potential compared to its isolated state []. This is supported by the minimal differences observed between the infrared spectra of the crystal and those obtained from cryogenic matrix isolation studies.
Q3: What is the significance of the trans conformer of this compound?
A3: Both in the crystalline state and isolated in cryogenic matrices, this compound primarily exists as the trans conformer. This conformer is stabilized by intramolecular C–H…O=C and C(=O)H…N interactions []. Upon UV irradiation, the trans conformer can convert to the higher-energy cis form [].
Q4: How is this compound utilized in coordination chemistry?
A4: this compound acts as a versatile ligand for transition metal complexes [, , ]. For example, it reacts with rhodamine 6G hydrazone to form ligands that readily coordinate with Cobalt(II), resulting in complexes with distorted octahedral structures [].
Q5: Can this compound be used to synthesize other organic compounds?
A5: Yes, this compound serves as a precursor in organic synthesis. It is used in condensation reactions to produce iminopyridine ligands, which find applications in catalysis, particularly in ethylene polymerization and oligomerization reactions []. It can also undergo heterocyclization reactions to form 1,2,4-triazines and their corresponding 4-oxides [].
Q6: What is the role of computational chemistry in understanding this compound?
A6: Computational studies, such as DFT calculations, provide valuable insights into the electronic structure, vibrational frequencies, and excited state properties of this compound []. These calculations help interpret experimental data and predict the compound's reactivity and behavior in different chemical environments.
Q7: What analytical techniques are commonly employed to study this compound?
A7: Characterizing this compound utilizes various analytical techniques. Key methods include X-ray crystallography for structural determination [, , ], infrared and Raman spectroscopy for vibrational analysis [], and UV-Vis spectroscopy to study electronic transitions and photochemical reactions [].
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